molecular formula C15H11ClF3NO2 B5596379 N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide

N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5596379
M. Wt: 329.70 g/mol
InChI Key: DOOXMRPLHOPLIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamides, such as N-phenyl-2,2-di(4-chlorophenoxy)acetamide, involves the reaction of 4-chlorophenol with N-phenyl dichloroacetamide under optimized conditions, resulting in yields up to 75% (Tao Jian-wei, 2009). The process employs tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as a catalyst.

Molecular Structure Analysis

Studies on molecular structures of acetamides, such as the analysis of crystal structures of derivatives, reveal that these compounds typically exhibit a near "V" shape with significant intermolecular interactions. For example, compounds have been reported to crystallize in various space groups, with detailed analysis providing insights into their 3-D arrays formed by hydrogen bonds and π interactions (N. Boechat et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives engage in a range of chemical reactions, reflecting their versatile chemical properties. For instance, the Dakin–West reaction has been applied to synthesize novel N-aryl-3-oxopropyl acetamides, showcasing the adaptability of these compounds in forming complex molecular structures (Huiyun Tian et al., 2014).

Physical Properties Analysis

The physical properties of N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide and its derivatives are closely linked to their molecular structures. Crystallographic studies often reveal specific geometric parameters that influence the compound's physical behavior, such as melting points, solubility, and crystalline form (A. S. Praveen et al., 2013).

Chemical Properties Analysis

The chemical properties of these acetamides, such as reactivity towards different reagents and stability under various conditions, are determined by their functional groups and molecular structure. Research into derivatives has highlighted their potential as intermediates in the synthesis of complex organic molecules, underscoring the importance of understanding their chemical behavior (Z. Ping, 2007).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-9(21)20-11-4-7-14(13(8-11)15(17,18)19)22-12-5-2-10(16)3-6-12/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOXMRPLHOPLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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